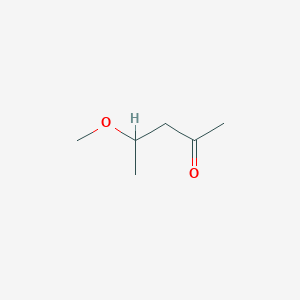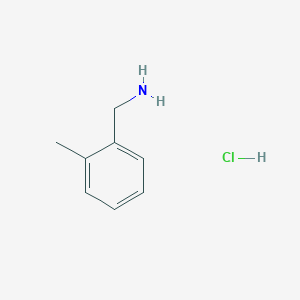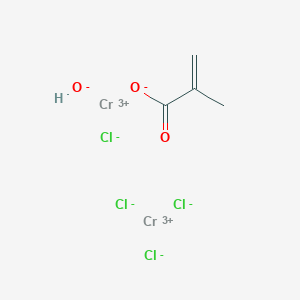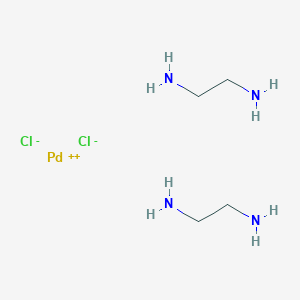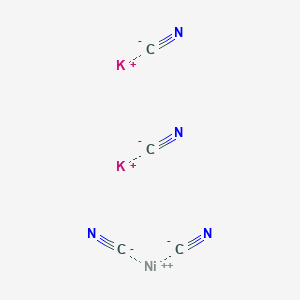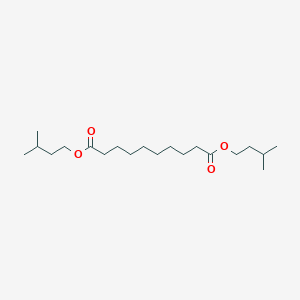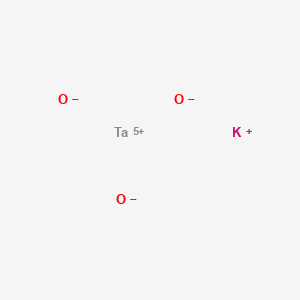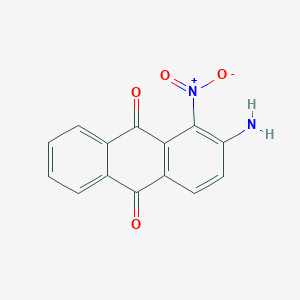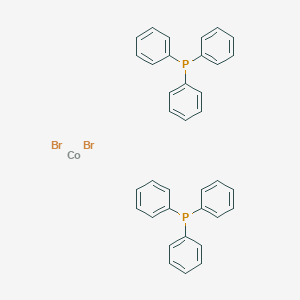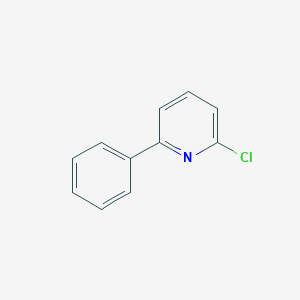
2-クロロ-6-フェニルピリジン
概要
説明
2-Chloro-6-phenylpyridine is a heterocyclic aromatic compound that contains both a chlorine atom and a phenyl group attached to a pyridine ring
科学的研究の応用
2-Chloro-6-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
Target of Action
The primary target of 2-Chloro-6-phenylpyridine is involved in the process of ortho arylation . This compound, under the influence of a palladium (II) catalyst, undergoes a regioselective ortho arylation . The role of this process is to facilitate the formation of new carbon-carbon (C-C) bonds , which is a crucial step in the synthesis of complex targets .
Mode of Action
The interaction of 2-Chloro-6-phenylpyridine with its target involves the activation of the ortho C-H bond of the aryl group to form a pyridine palladacycle . This process is catalyzed by palladium (II) acetate . The reaction of 2-phenylpyridine with diphenyliodonium chloride in the presence of Pd (OAc) 2 -K 2 CO 3 combination results in the desired product .
Biochemical Pathways
It’s known that the compound plays a role in the formation of new c-c bonds , which is a fundamental process in various biochemical pathways.
Result of Action
The primary result of the action of 2-Chloro-6-phenylpyridine is the formation of new C-C bonds . This is a crucial step in the synthesis of complex targets, particularly in the late-stage synthesis of drugs and pharmaceuticals .
Action Environment
The action of 2-Chloro-6-phenylpyridine can be influenced by various environmental factors. For instance, the presence of a palladium (II) catalyst is necessary for the compound to undergo ortho arylation . Additionally, the reaction is carried out in a specific medium (water and CH3CN) at a certain temperature (80 °C) . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-phenylpyridine typically involves the chlorination of 2-phenylpyridine. One common method is the direct chlorination using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions. Another approach involves the use of N-chlorosuccinimide in the presence of a catalyst to achieve selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of 2-Chloro-6-phenylpyridine may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: 2-Chloro-6-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenylpyridine oxides.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
類似化合物との比較
2-Chloro-6-phenylpyridine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-4-phenylpyridine:
6-Phenylpyridine: Lacks the chlorine atom, leading to different chemical properties and applications.
Uniqueness: The presence of both a chlorine atom and a phenyl group in 2-Chloro-6-phenylpyridine imparts unique reactivity and versatility, making it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
2-chloro-6-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGJMFBUAHVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376537 | |
| Record name | 2-chloro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13382-54-2 | |
| Record name | 2-chloro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 2-chloro-6-phenylpyridine?
A1: 2-Chloro-6-phenylpyridine (C12H7ClN2) is a nearly planar molecule. Despite steric interactions between the substituents, the pyridine ring maintains a high degree of aromaticity [].
Q2: Has 2-chloro-6-phenylpyridine been investigated for biological activity?
A2: Yes, 2-chloro-6-phenylpyridine has been studied for its potential use as a pesticide. Research has shown that larvae of the nematode Anguina tritici can reversibly take up this compound from an aqueous solution []. This uptake process was monitored using a novel automated technique involving spectrophotometry [].
Q3: Can 2-chloro-6-phenylpyridine be used as a starting material for the synthesis of more complex molecules?
A3: Yes, 2-chloro-6-phenylpyridine can serve as a precursor for synthesizing chiral 2,2'-bipyridine ligands. These ligands can be produced through a multi-step process starting with the biphenyl dioxygenase-catalyzed cis-dihydroxylation of 2-chloro-6-phenylpyridine to yield the corresponding enantiopure cis-dihydrodiol []. The resulting chiral 2,2'-bipyridines have shown promise as effective ligands in asymmetric allylic oxidation and cyclopropanation reactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


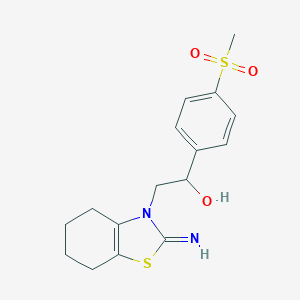
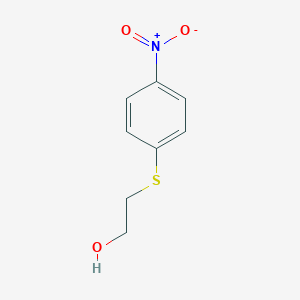
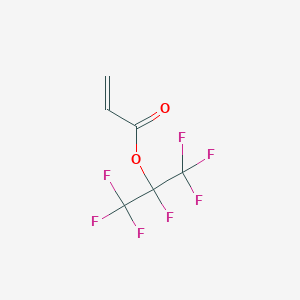
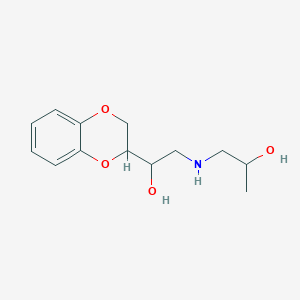
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
